molecular formula C14H16N2O3S B407734 Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 211929-94-1

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B407734
CAS No.: 211929-94-1
M. Wt: 292.36g/mol
InChI Key: RUMPYYFIOLTPHG-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type condensation reactions. DHPMs are known for their diverse pharmacological properties, including antitumor, antioxidant, and enzyme inhibitory activities. This compound features a 3-methoxyphenyl substituent at the 4-position and a thioxo (C=S) group at the 2-position, distinguishing it from oxygenated (C=O) analogs. Its structure has been confirmed via spectroscopic methods (1H NMR, 13C NMR) and crystallography .

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-5-4-6-10(7-9)18-2/h4-7,12H,1-3H3,(H2,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMPYYFIOLTPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125769
Record name Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211929-94-1
Record name Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211929-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 211929-94-1) is a compound belonging to the class of tetrahydropyrimidines, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 292.36 g/mol. The structure features a thioxo group and a methoxyphenyl substituent, which contribute to its biological activities.

PropertyValue
Molecular FormulaC14H16N2O3SC_{14}H_{16}N_{2}O_{3}S
Molecular Weight292.36 g/mol
CAS Number211929-94-1
Melting PointNot specified

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Dihydropyrimidinones have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that derivatives of tetrahydropyrimidines demonstrated cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that tetrahydropyrimidine derivatives possess antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties in preclinical models. Research indicates that it can reduce inflammatory markers and alleviate symptoms in models of inflammation-induced conditions .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various tetrahydropyrimidine derivatives, including this compound. The results showed a dose-dependent inhibition of tumor growth in xenograft models, suggesting potential for therapeutic application in oncology .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Synthesis Methods

The synthesis of this compound typically involves the Biginelli reaction or similar condensation reactions between appropriate aldehydes, urea or thiourea, and β-keto esters under acidic conditions .

Table 2: Synthesis Conditions for Tetrahydropyrimidines

ReactantsConditionsYield (%)
Aldehyde + Urea + β-Keto EsterEthanol, refluxVariable
Aldehyde + Thiourea + β-Keto EsterAcidic mediumHigh

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the molecular formula C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S and a molecular weight of approximately 292.36 g/mol. Its structure features a tetrahydropyrimidine ring with substitutions that enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of dihydropyrimidine derivatives, including this compound, as inhibitors of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. The compound demonstrated non-toxic effects on cell lines and showed promise in inhibiting angiogenesis, which is crucial for cancer progression .

Table 1: Summary of Anticancer Studies

StudyFindings
2023 Study on TP InhibitionNon-toxic to 3T3 cells; significant binding to TP's catalytic site.
Dihydropyrimidone DerivativesSuggested structural optimization could enhance potency against cancer .

Anti-inflammatory Properties

Another important application is the anti-inflammatory activity exhibited by this compound. Research indicates that derivatives of dihydropyrimidines can effectively reduce inflammation in vivo. For instance, compounds similar to this compound were evaluated using the carrageenan-induced edema model in rats and showed significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity Assessment

CompoundActivity LevelReference
Methyl 4-(3-methoxyphenyl)-6-methylSignificant reduction in paw edemaKumar et al., 2004
Diclofenac SodiumStandard referenceKumar et al., 2004

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. Studies involving maximal electroshock seizure methods demonstrated that certain derivatives possess notable anticonvulsant activity. The presence of electron-withdrawing groups at specific positions on the phenyl ring significantly enhanced this activity .

Table 3: Anticonvulsant Activity Results

Compound No.Dose (mg/kg)Efficacy (0.5h)Efficacy (4h)
11630PositivePositive
Phenytoin30StandardStandard

Comparison with Similar Compounds

Structural and Pharmacological Insights

  • Thioxo vs.
  • 3-Methoxyphenyl vs. Halogenated Substituents : Methoxy groups improve solubility but reduce cytotoxicity compared to halogenated analogs, underscoring a balance between bioavailability and potency .
  • Multi-Target Potential: Derivatives like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate dual cholinesterase inhibition and antioxidant activity, suggesting structural flexibility for polypharmacology .

Preparation Methods

Catalyst Loading

Reducing La(OTf)₃ to 5 mol% decreases yield marginally (82%), suggesting optimal loading at 10 mol%. Ionic liquids retain efficacy at 5 mol% but require longer reaction times.

Substituent Effects

Electron-donating groups (e.g., 3-methoxy) enhance reactivity relative to electron-withdrawing groups. For example, 4-chlorophenyl analogues require 20°C higher temperatures for comparable yields.

Scalability

Kilogram-scale trials using ionic liquids achieved 87% yield with 99% purity, demonstrating industrial viability .

Q & A

Q. What are the established synthetic protocols for this compound?

The compound is synthesized via the Biginelli reaction, involving condensation of 3-methoxybenzaldehyde, thiourea (for the thioxo group), and methyl acetoacetate in ethanol with HCl as a catalyst. The mixture is refluxed for 3 hours, cooled to 273 K for crystallization, and recrystallized twice from ethanol to achieve >95% purity. This method is adapted from protocols used for structurally analogous dihydropyrimidinones .

Q. Which analytical techniques are critical for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) is essential, providing unit cell parameters (e.g., triclinic system with a=9.29A˚a = 9.29 \, \text{Å}, b=13.28A˚b = 13.28 \, \text{Å}, c=14.51A˚c = 14.51 \, \text{Å}) and R factors ≤0.151 . Complementary techniques include 1H/13C^1H/^{13}C NMR for functional group analysis and IR spectroscopy for carbonyl/thioxo identification.

Q. How is purity optimized during synthesis?

Double recrystallization from ethanol under controlled cooling (273 K) removes byproducts. Purity ≥95% is validated via HPLC and melting point consistency with literature values .

Advanced Research Questions

Q. How can contradictions in thermodynamic solubility data be resolved?

Standardize solvent systems (e.g., ethanol/water mixtures) and use differential scanning calorimetry (DSC) to identify polymorphic transitions. Studies on methyl 4-(4-methoxyphenyl) analogs show solvent-dependent entropy changes (ΔS = −120 to −180 J/mol·K), highlighting the need for controlled conditions .

Q. How do substituents on the aryl group affect regioselectivity?

Electron-withdrawing groups (e.g., −NO2_2) on the aldehyde favor 4-substituted products, while electron-donating groups (e.g., −OCH3_3) orient the 5-carboxylate group. Thiourea derivatives exhibit higher regioselectivity (85–92%) than urea analogs .

Q. What methodologies address crystallographic disorder in the thioxo core?

Split-atom refinement with occupancy constraints (e.g., 50:50 disorder) and isotropic displacement parameter restraints (ISOR) in SHELXL improve accuracy. Studies report mean C−C bond deviations of 0.004 Å despite disorder .

Q. How can computational modeling predict biological interactions?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify binding affinities to bacterial dihydrofolate reductase. Analog studies correlate 3-methoxy substitution with ΔG = −8.2 kcal/mol, suggesting strong inhibition .

Q. What are the limitations of SC-XRD in analyzing dynamic features?

Static XRD may overlook conformational flexibility. Pairing with variable-temperature XRD (100–300 K) and solid-state NMR reveals torsional dynamics in the methoxyphenyl ring, as seen in ethyl 4-(4-cyanophenyl) analogs .

Note on Data Contradictions

Discrepancies in melting points (e.g., 160–165°C vs. 168–172°C) may arise from polymorphism or solvent retention. Thermogravimetric analysis (TGA) under nitrogen can differentiate between true melting and decomposition .

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